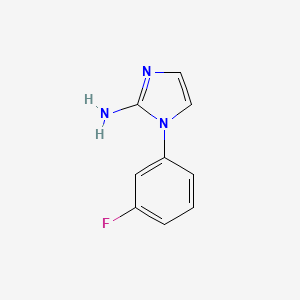

1-(3-Fluorophenyl)-1H-imidazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(3-Fluorophenyl)-1H-imidazol-2-amine” belongs to the class of organic compounds known as imidazoles, which are characterized by a five-membered ring that contains two nitrogen atoms and three carbon atoms . The presence of a fluorophenyl group indicates that this compound may have unique properties compared to other imidazoles .

Synthesis Analysis

While specific synthesis methods for “1-(3-Fluorophenyl)-1H-imidazol-2-amine” are not available, similar compounds are often synthesized through reactions involving isothiocyanates and anilines .Aplicaciones Científicas De Investigación

Organic Electronics

The development of novel host materials for organic light-emitting diodes (OLEDs) represents a significant application of related compounds. A study by Liu et al. (2016) introduces a new bipolar fluorophore based on the phenanthroimidazole chromophore and triphenylamine group, showing impressive performance in green and orange-red phosphorescent OLEDs with low efficiency roll-off at high brightness. This advancement underscores the potential of similar compounds in enhancing the performance of OLEDs, highlighting their importance in the development of more efficient and stable electronic devices (Liu et al., 2016).

Fluorescent Probes

Compounds related to 1-(3-Fluorophenyl)-1H-imidazol-2-amine have been applied as fluorescent probes for live cell imaging. The work by Zhao et al. (2011) demonstrates the palladium-catalyzed synthesis of a diversity-oriented library of 1,2-disubstituted (hetero)aryl fused imidazoles, serving as an exceptional tool for discovering fluorescent scaffolds with tunable fluorescence emission. This application is pivotal for advancing cellular biology and medical diagnostics, providing tools for visualizing and tracking biological processes in real time (Zhao et al., 2011).

Material Science

In material science, compounds similar to 1-(3-Fluorophenyl)-1H-imidazol-2-amine have been explored for their sorption and photocatalytic properties. Fu et al. (2014) synthesized metal-organic frameworks (MOFs) using a related tris(4-(1H-imidazol-1-yl)phenyl)amine ligand, demonstrating highly selective adsorption of small hydrocarbons and interesting photocatalytic properties. These findings illustrate the versatility of such compounds in environmental applications and renewable energy, offering solutions for gas storage and pollution degradation (Fu et al., 2014).

Mecanismo De Acción

Target of Action

It is structurally similar to vorapaxar , a known antagonist of the protease-activated receptor (PAR-1) on platelets . PAR-1 plays a crucial role in thrombin-related platelet aggregation .

Mode of Action

This mechanism works by a different pathway from other antiplatelet medications, such as aspirin and P2Y12 inhibitors .

Biochemical Pathways

It’s worth noting that the inhibition of thrombin-related platelet aggregation, as seen with vorapaxar, can impact the coagulation cascade and hemostasis .

Pharmacokinetics

Similar compounds like vorapaxar have a bioavailability of nearly 100% , are metabolized hepatically via CYP3A4 and CYP2J2 enzymes , and have an elimination half-life of 5–13 days . These properties could potentially influence the bioavailability of 1-(3-Fluorophenyl)-1H-imidazol-2-amine.

Result of Action

Based on the action of vorapaxar, it could potentially inhibit platelet aggregation, reducing the risk of thrombotic cardiovascular events .

Action Environment

The action, efficacy, and stability of 1-(3-Fluorophenyl)-1H-imidazol-2-amine could be influenced by various environmental factors. For instance, the presence of strong CYP3A4 inhibitors or inducers could affect its metabolism . Additionally, factors such as pH, temperature, and the presence of other drugs could potentially influence its stability and action.

Propiedades

IUPAC Name |

1-(3-fluorophenyl)imidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3/c10-7-2-1-3-8(6-7)13-5-4-12-9(13)11/h1-6H,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKAAVTDYOUAGCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C=CN=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethoxyphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2957724.png)

![2-Methylpropyl cyano{3-[4-(4-fluorophenyl)piperazin-1-yl]quinoxalin-2-yl}acetate](/img/structure/B2957725.png)

![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2957727.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide](/img/structure/B2957730.png)

![N-(3,4-dimethoxyphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2957732.png)

![Ethyl 2-(2-{2,4-dioxo-3-[4-oxo-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)butyl]-1,2,3,4-tetrahydroquinazolin-1-yl}acetamido)benzoate](/img/structure/B2957733.png)

![2,5-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2957736.png)

![4-bromo-1-{[1-(4-bromo-2-fluorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B2957737.png)

![Benzo[d][1,3]dioxol-5-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2957746.png)